lithium;4-chlorobut-1-ene

Beschreibung

Lithium is a lightweight alkali metal with diverse applications, including energy storage (e.g., lithium-ion batteries), psychiatric therapeutics (e.g., bipolar disorder treatment), and industrial uses in ceramics and glass . Recent studies highlight its critical role in the EU’s green energy transition, with trade data emphasizing lithium carbonate and hydroxide as dominant refined compounds . Lithium concentrations in natural resources, such as saline brines, are also a focus of geological research .

4-Chlorobut-1-ene (C₄H₇Cl) is an organochlorine compound characterized by a terminal alkene and a chlorine substituent. It is a volatile liquid (boiling point: −8°C) with applications in organic synthesis and polymer chemistry. Key properties include a molecular weight of 90.55 g/mol, density of 0.921 g/mL, and a purity of ≥97.5% (GC) .

Eigenschaften

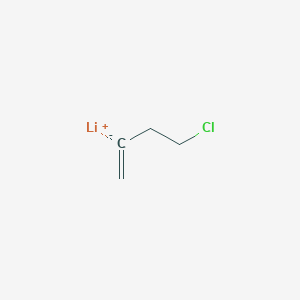

CAS-Nummer |

85370-33-8 |

|---|---|

Molekularformel |

C4H6ClLi |

Molekulargewicht |

96.5 g/mol |

IUPAC-Name |

lithium;4-chlorobut-1-ene |

InChI |

InChI=1S/C4H6Cl.Li/c1-2-3-4-5;/h1,3-4H2;/q-1;+1 |

InChI-Schlüssel |

UAEOFXLLEWEIKM-UHFFFAOYSA-N |

Kanonische SMILES |

[Li+].C=[C-]CCCl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Lithium;4-chlorobut-1-ene can be synthesized through the reaction of 4-chlorobut-1-ene with lithium metal. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process involves the following steps:

- Dissolving 4-chlorobut-1-ene in anhydrous ether or tetrahydrofuran (THF).

- Adding lithium metal to the solution.

- Stirring the mixture at low temperatures (around -78°C) to facilitate the reaction.

- Isolating the product by filtration and removing the solvent under reduced pressure.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

- Using large reactors equipped with cooling systems to maintain low temperatures.

- Employing automated systems for the addition of reagents and control of reaction conditions.

- Implementing purification steps, such as distillation or crystallization, to obtain high-purity product.

Analyse Chemischer Reaktionen

Types of Reactions

Lithium;4-chlorobut-1-ene undergoes various types of chemical reactions, including:

Nucleophilic substitution: The lithium atom can act as a nucleophile, attacking electrophilic centers in other molecules.

Addition reactions: The compound can participate in addition reactions with alkenes and alkynes.

Polymerization: It can initiate polymerization reactions, particularly with conjugated dienes.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include alkyl halides and carbonyl compounds. Reactions are typically carried out in polar aprotic solvents like THF.

Addition reactions: Reagents such as alkenes, alkynes, and dienes are used. Conditions may vary depending on the specific reaction.

Polymerization: Catalysts like Ziegler-Natta or metallocene complexes are employed to control the polymerization process.

Major Products

Nucleophilic substitution: Products include substituted alkanes and alcohols.

Addition reactions: Products vary based on the reactants but can include complex organic molecules.

Polymerization: Products are polymers with varying properties depending on the monomers used.

Wissenschaftliche Forschungsanwendungen

Lithium;4-chlorobut-1-ene has several applications in scientific research:

Organic synthesis: It is used as a reagent in the synthesis of complex organic molecules.

Material science: The compound is employed in the production of polymers and other advanced materials.

Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Catalysis: this compound is used in catalytic processes to facilitate various chemical reactions.

Wirkmechanismus

The mechanism of action of lithium;4-chlorobut-1-ene involves its reactivity as a nucleophile and its ability to form organometallic intermediates. The lithium atom enhances the nucleophilicity of the carbon chain, allowing it to attack electrophilic centers in other molecules. This reactivity is exploited in various synthetic and catalytic processes.

Vergleich Mit ähnlichen Verbindungen

Comparison of Lithium with Similar Compounds

Lithium vs. Sodium and Potassium (Alkali Metals)

Trade data further underscore lithium’s strategic importance, with the EU heavily reliant on imports of lithium compounds for battery production .

Lithium vs. Valproate in Psychiatric Therapeutics

However, lithium remains a first-line treatment due to its neuroprotective effects and long-term efficacy .

Lithium Carbonate vs. Lithium Hydroxide

The EU’s trade data (2019) reveal distinct market dynamics:

| Compound | Primary Use | EU Import Volume (2019) | Key Suppliers |

|---|---|---|---|

| Lithium Carbonate | Glass/Ceramics, Batteries | 12,000 tonnes | Chile, China |

| Lithium Hydroxide | High-performance Batteries | 8,500 tonnes | Argentina, Australia |

Data sourced from EU trade statistics

Lithium hydroxide is preferred for nickel-rich battery cathodes due to its higher solubility, while carbonate dominates cost-sensitive applications.

Comparison of 4-Chlorobut-1-ene with Similar Compounds

Structural Analogues

However, hypothetical comparisons can be drawn based on molecular structure:

- 1-Chlorobut-1-ene : Chlorine at the first carbon may increase reactivity in electrophilic additions.

Physicochemical Properties

Key properties of 4-chlorobut-1-ene (from ):

| Property | Value |

|---|---|

| Molecular Formula | C₄H₇Cl |

| Molecular Weight | 90.55 g/mol |

| Boiling Point | −8°C |

| Density | 0.921 g/mL |

| Purity | ≥97.5% (GC) |

| SMILES | C=CCCCl |

Chlorine’s position and alkene geometry influence volatility and reactivity. For example, 4-chlorobut-1-ene’s terminal alkene may facilitate polymerization compared to internal alkenes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.